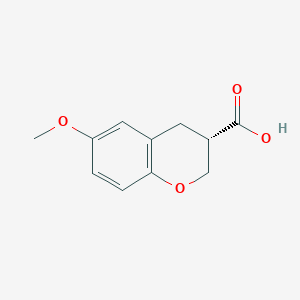

(S)-6-methoxychroman-3-carboxylic acid

Description

Significance of Chiral Chromans and Carboxylic Acids in Medicinal and Organic Chemistry

In the realms of medicinal and organic chemistry, the structural features of a molecule dictate its function and potential applications. Two key structural motifs, chiral chromans and carboxylic acids, are foundational components in the design and synthesis of a vast array of functional molecules.

Chirality, the property of "handedness" in a molecule, is of paramount importance in drug development. researchgate.netmdpi.com Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with each enantiomer (non-superimposable mirror image) of a chiral drug. mdpi.comnih.gov One enantiomer, the eutomer, may produce the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even cause detrimental side effects. nih.gov This understanding has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish guidelines for the development of chiral compounds, encouraging the use of single-enantiomer drugs to improve safety and efficacy. nih.govnih.gov Consequently, the synthesis of enantiomerically pure compounds is a major focus in medicinal chemistry. researchfloor.org

Carboxylic acids are another cornerstone of organic chemistry, valued for their reactivity and versatility. numberanalytics.comnumberanalytics.com Their defining feature is the carboxyl group (-COOH), which consists of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon atom. numberanalytics.comteachy.ai This structure allows carboxylic acids to participate in a wide range of chemical reactions, serving as fundamental building blocks for more complex molecules like esters and amides. numberanalytics.comwikipedia.org They are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and natural products. numberanalytics.com Furthermore, carboxylic acids are ubiquitous in biochemistry, playing vital roles in metabolic processes and forming the basis of amino acids and fatty acids. numberanalytics.comteachy.ai

Overview of (S)-6-Methoxychroman-3-carboxylic Acid as a Key Chiral Synthon and Its Structural Context

This compound emerges as a molecule of significant interest at the intersection of these two important chemical classes. It is recognized as a key chiral synthon, which is a building block used in chemical synthesis that incorporates a center of defined stereochemistry. The use of such synthons is a powerful strategy for constructing complex chiral molecules with high enantiomeric purity.

The structure of this compound is characterized by three main components:

A Chroman Ring System: This heterocyclic moiety forms the core of the molecule. Chiral 2-substituted chromanes are found in a variety of biologically active natural products. mdpi.com

A Carboxylic Acid Group: Positioned at the 3rd carbon of the chroman ring, this functional group provides a reactive handle for further chemical modifications, such as the formation of amides. wikipedia.orgnih.gov

A Stereocenter: The carbon at position 3, to which the carboxylic acid is attached, is a chiral center. In this specific compound, it is in the (S) configuration, denoting a specific three-dimensional arrangement of the atoms.

A Methoxy (B1213986) Group: An ether group (-OCH₃) is attached at the 6th position of the chroman's benzene (B151609) ring.

This unique combination of a chiral core and a versatile functional group makes this compound a valuable intermediate in synthetic chemistry. chemimpex.com Its utility is demonstrated in the development of new therapeutic agents. For example, a derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, was synthesized and identified as a potent and highly selective inhibitor of ROCK2, a protein kinase implicated in various diseases. nih.gov In this research, the (S)-chroman carboxylic acid portion of the molecule served as the foundational scaffold upon which the final inhibitor was built. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYLMFXPYODSEB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 6 Methoxychroman 3 Carboxylic Acid

Asymmetric Synthesis Approaches

The synthesis of chiral compounds in high enantiomeric purity is a cornerstone of modern organic chemistry and pharmaceutical development. umb.edu For a target like (S)-6-methoxychroman-3-carboxylic acid, a variety of sophisticated asymmetric strategies have been developed. These methods leverage chiral catalysts, enzymes, or reagents to control the stereochemical outcome of the reaction, ensuring the desired enantiomer is produced with high selectivity.

Catalytic Asymmetric Hydrogenation Routes for Chroman-3-carboxylic Acid Formation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. wiley-vch.de This approach is particularly effective for the synthesis of this compound from its unsaturated precursor, 6-methoxychromene-3-carboxylic acid. The reaction involves the addition of hydrogen across the double bond of the chromene ring, guided by a chiral transition-metal complex.

Rhodium and Ruthenium-based catalysts are prominent in this field. rsc.orgwiley-vch.de Complexes derived from chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos are renowned for their high efficiency and enantioselectivity in hydrogenating various prochiral olefins. wiley-vch.de For the specific synthesis of this compound, a ruthenium-based catalyst has demonstrated excellent performance. In a documented procedure, 6-methoxychromene-3-carboxylic acid was hydrogenated using an (R)-octahydro-BINAP-RuCl₂ complex. wordpress.com The reaction, conducted at 40°C under 100 psi of hydrogen pressure, yielded the desired (S)-acid with a high enantiomeric excess (ee) of 89%. wordpress.com Subsequent purification through crystallization with a chiral resolving agent, (S,S)-chloramphenicol base, can further enhance the enantiopurity. wordpress.com

The choice of catalyst and reaction conditions is critical. For instance, rhodium complexes with ligands like (S,S)-Mandyphos have also been shown to be effective for similar substrates, yielding the opposite (R)-enantiomer with high conversion and ee (84-85%) under mild conditions (room temperature, 100 psi H₂). wordpress.com This highlights the tunability of the hydrogenation approach to access either enantiomer by selecting the appropriate chiral ligand.

Interactive Table: Catalytic Asymmetric Hydrogenation of 6-methoxychromene-3-carboxylic acid

| Catalyst System | Substrate | Pressure (psi) | Temp (°C) | Enantiomeric Excess (ee) | Product Enantiomer |

|---|---|---|---|---|---|

| (R)-octahydro-BINAP·RuCl₂ | 6-methoxychromene-3-carboxylic acid | 100 | 40 | 89% | (S) |

Enzymatic and Biocatalytic Synthesis Pathways for Enantioselective Production

Biocatalysis offers a green and highly selective alternative for producing chiral molecules. chemrxiv.org Lipases are a class of enzymes widely employed for the kinetic resolution of racemic mixtures. mdpi.com These enzymes can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic pair, leaving the other enantiomer untouched. mdpi.com This strategy can be effectively applied to produce this compound.

One potential pathway involves the enzymatic kinetic resolution of a racemic ester of 6-methoxychroman-3-carboxylic acid. A lipase (B570770), such as one from Candida rugosa (CRL) or Pseudomonas fluorescens (LAK), could be used to selectively hydrolyze the (R)-ester, leaving behind the unreacted (S)-ester. researchgate.net This (S)-ester can then be isolated and hydrolyzed to yield the desired this compound in high enantiopurity.

Alternatively, a racemic mixture of 6-methoxychroman-3-carboxylic acid itself could be resolved through enantioselective esterification. In the presence of a lipase like Candida antarctica lipase (CAL) and an acyl donor (e.g., vinyl acetate), the (R)-acid could be preferentially esterified, allowing for the separation of the unreacted (S)-acid. mdpi.comcore.ac.uk The success of these resolutions depends on factors like the choice of enzyme, solvent, and acyl donor, which can be optimized to achieve high enantioselectivity (E-value). mdpi.commdpi.com

Sharpless Epoxidation Strategies in Chiral Chroman Synthesis

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction provides a powerful entry point for constructing chiral molecules, including the chroman framework. While not a direct route, it enables the creation of a key chiral intermediate that can be elaborated to form this compound.

A plausible synthetic strategy would begin with a suitably designed allylic alcohol. Sharpless epoxidation of this substrate using titanium tetra(isopropoxide), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand would generate a chiral epoxide with high enantioselectivity. wikipedia.orgnumberanalytics.com For example, using L-(+)-diethyl tartrate directs the epoxidation to one face of the alkene, while D-(-)-diethyl tartrate directs it to the opposite face, allowing predictable control over the product's stereochemistry. numberanalytics.com

The resulting chiral epoxy alcohol can then undergo a series of transformations. This would typically involve a regioselective ring-opening of the epoxide with a phenol (B47542) nucleophile (e.g., the sodium salt of 4-methoxyphenol) followed by an intramolecular cyclization (e.g., a Williamson ether synthesis) to construct the chroman ring. Subsequent oxidation of the primary alcohol side chain to a carboxylic acid would complete the synthesis of the target molecule. The stereocenter established during the epoxidation step dictates the final stereochemistry of the C3 position in the chroman ring.

Integration of Asymmetric Organocatalysis in Chiral Carboxylic Acid Formation

Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a third major pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. umb.edunih.gov This field offers innovative routes for synthesizing chiral carboxylic acids and their derivatives. rsc.org A key strategy applicable to the synthesis of this compound is the intramolecular oxy-Michael addition. nih.gov

In this approach, a bifunctional organocatalyst, such as a derivative of thiourea (B124793) or squaramide bearing a chiral backbone, can be used to catalyze the cyclization of a precursor molecule. This precursor would be a phenol derivative bearing an α,β-unsaturated carboxylic acid side chain. The organocatalyst simultaneously activates the phenolic hydroxyl group through hydrogen bonding (acting as a Brønsted acid) and orients the unsaturated system for a stereoselective conjugate addition. nih.gov This intramolecular cyclization directly forms the chroman ring and establishes the chiral center at the C3 position. The chirality of the catalyst dictates which enantiomer of the product is formed. Chiral Brønsted acids, such as chiral phosphoric acids or specially designed carboxylic acids, have also emerged as powerful catalysts for a range of asymmetric transformations. researchgate.net

Exploration of Three-Component Coupling Reactions for Chiral Carboxylic Acid Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. ijlsci.innih.gov Developing a three-component reaction for this compound would represent a highly convergent and atom-economical approach.

A hypothetical MCR could involve the reaction of a salicylaldehyde (B1680747) derivative (like 2-hydroxy-5-methoxybenzaldehyde), an electrophile containing the C3-carboxylic acid synthon (such as an ynoate), and a third component, all brought together by a suitable catalyst. acs.orgacs.org For example, the reaction could proceed via the initial formation of an intermediate from the aldehyde and one of the coupling partners, which is then trapped by the third component in a cascade process to build the chroman ring system. researchgate.net Achieving asymmetry in such a process would rely on the use of a chiral catalyst, which could be a transition metal complex or an organocatalyst, to control the stereochemical outcome of the key bond-forming steps. acs.org

Novel Approaches for Carboxylic Acid Activation in Asymmetric Transformations

Direct asymmetric functionalization at the α-position of carboxylic acids is challenging due to the acidity of the carboxyl proton. Novel activation methods are being developed to overcome this hurdle.

One innovative strategy involves the temporary conversion of the carboxylic acid into a more reactive derivative, such as a siloxy ester . chemrxiv.org This approach has been successfully applied in boron-catalyzed asymmetric aldol (B89426) reactions. The carboxylic acid is first converted to a siloxy ester, which facilitates enolization. A chiral boron catalyst can then mediate a highly selective aldol reaction. chemrxiv.org This methodology could potentially be adapted to other C-C bond-forming reactions to build the chiral chroman skeleton. The siloxy group acts as a traceless activator, as it is readily removed upon workup to regenerate the carboxylic acid. chemrxiv.org

Another approach involves the use of chiral phosphoric acids as organocatalysts. These catalysts can form a heterodimeric assembly with the substrate carboxylic acid through hydrogen bonding. nih.gov This interaction increases the acidity of the catalyst and enhances the reactivity of the carboxylic acid nucleophile, enabling highly enantioselective reactions such as the ring-opening of aziridines. nih.govresearchgate.net This principle of activation could be harnessed in reactions designed to construct the chiral chroman framework.

Furthermore, boron-mediated aldol reactions have been developed for carboxylic esters, where the selection of boron reagents and amines can control the stereochemical outcome (syn vs. anti). nih.govnih.gov Such strategies, when combined with chiral auxiliaries or catalysts, provide a pathway to chiral β-hydroxy acids, which are versatile intermediates that could be converted to the target chroman structure. organic-chemistry.org

Catalytic Asymmetric Acetalization Strategies for Carboxylic Acid Functionalization

Catalytic asymmetric acetalization represents a sophisticated approach for the enantioselective functionalization of carboxylic acids. d-nb.infonih.gov This strategy addresses the challenge of creating chiral centers, particularly in the synthesis of complex molecules where stereochemistry is crucial. d-nb.info The core principle involves the asymmetric addition of a carboxylic acid to an intermediate bound to a catalyst. nih.govresearchgate.net This process enantioselectively constructs a chiral acetal (B89532) unit, leading to the formation of optically enriched products. nih.govresearchgate.net

A notable advancement in this area is the use of N-heterocyclic carbene (NHC) catalysis. d-nb.info In one exemplary approach, an NHC catalyst activates a phthalaldehyde, which then reacts with a carboxylic acid. This reaction proceeds under mild, transition-metal-free conditions and is applicable to a broad range of carboxylic acids. d-nb.infonih.gov The mechanism often involves a dynamic kinetic resolution process, allowing for high enantioselectivity. d-nb.info While this specific methodology has been demonstrated for the synthesis of chiral phthalidyl esters, the underlying principles of catalytic asymmetric acetalization of carboxylic acids could be conceptually applied to the synthesis of chiral chroman structures, offering a potential direct route to enantiopure compounds like this compound. d-nb.infonih.gov Such methods are of significant interest as they can potentially streamline synthetic pathways and improve the efficiency of producing chiral molecules. rsc.org

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution remains a widely practiced and reliable method for separating enantiomers from a racemic mixture. This is particularly relevant for the industrial-scale production of optically pure acidic and basic compounds. nii.ac.jp For a racemic mixture of 6-methoxychroman-3-carboxylic acid, several classical and modern resolution techniques are applicable.

The formation of diastereomeric salts is a robust and frequently utilized method for the resolution of racemic carboxylic acids. nii.ac.jpnih.gov This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.orglibretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation. nii.ac.jp For instance, a study on the resolution of trans-1,2-cyclohexanedicarboxylic acid demonstrated that the molar ratio of the chiral resolving agent, (S)-phenylethylamine, to the diacid influenced the stoichiometry of the resulting salt and the efficiency of the resolution. nih.gov After separation of the diastereomeric salts, the desired enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (R)-1-Phenylethylamine | Synthetic Amine |

| Quinidine | Alkaloid |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic compound, leading to different retention times and thus, separation. nih.gov

For the separation of racemic 6-methoxychroman-3-carboxylic acid, a variety of commercially available CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are among the most widely used and have shown broad applicability for the resolution of diverse classes of chiral compounds. nih.gov The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic modes, and the choice of mobile phase is crucial for achieving optimal resolution. nih.gov In some cases, derivatization of the carboxylic acid to an ester or amide may be performed to improve chromatographic behavior and separation efficiency. nih.gov The indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Table 2: Selected Chiral Stationary Phases for HPLC

| CSP Type | Example |

|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |

| Pirkle-type | (R,R)-Whelk-O 1 |

Recrystallization is a fundamental purification technique that can also be applied to chiral resolution, often in conjunction with diastereomeric salt formation. illinois.edu Once a mixture of diastereomeric salts has been formed, fractional recrystallization is employed to isolate the less soluble diastereomer in a pure crystalline form. libretexts.orglibretexts.org

The success of this method hinges on finding a suitable solvent in which the two diastereomeric salts exhibit a significant difference in solubility. The process typically involves dissolving the mixture of diastereomeric salts in a minimal amount of a hot solvent and then allowing the solution to cool slowly. The less soluble diastereomer will crystallize out first, leaving the more soluble diastereomer in the mother liquor. illinois.edu The purity of the crystallized diastereomer can be monitored by measuring its optical rotation. The recrystallization process is repeated until there is no further change in the optical rotation, indicating that the diastereomer is pure. libretexts.orglibretexts.org Following the separation, the pure enantiomer of 6-methoxychroman-3-carboxylic acid can be liberated from the salt.

Methodological Innovations and Efficient Synthetic Routes for Chroman-3-carboxylic Acid Derivatives

The development of novel and efficient synthetic routes to chroman-3-carboxylic acid derivatives is an active area of research, driven by the prevalence of the chroman scaffold in biologically active molecules. rsc.org

One approach to synthesizing chromone-3-carboxylic acids, which can be precursors to chroman-3-carboxylic acids, involves a Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes. semanticscholar.orgresearchgate.net These aldehydes can then be oxidized to the corresponding carboxylic acids using reagents like sodium chlorite (B76162) in what is known as a Pinnick oxidation. semanticscholar.orgresearchgate.net The resulting chromone-3-carboxylic acids can be further transformed. For instance, they can be converted to acid chlorides and reacted with amines to produce various chromone-3-carboxamides. semanticscholar.orgresearchgate.net

Another innovative method involves a doubly decarboxylative Giese reaction under visible light photoredox catalysis. rsc.org In this process, chromone-3-carboxylic acids can act as effective Giese acceptors, reacting with alkyl radicals generated from the decarboxylation of N-(acyloxy)phthalimides. This reaction allows for the synthesis of 2-substituted-chroman-4-ones in good to high yields under mild conditions. rsc.org

Furthermore, research into the synthesis of amide derivatives of this compound has been reported, highlighting its use as a key building block. In one study, a series of amide-chroman derivatives were synthesized and evaluated as potent and isoform-selective ROCK2 inhibitors. nih.gov This underscores the importance of having efficient access to enantiomerically pure this compound for the development of new therapeutic agents. chemimpex.com

Stereochemical Characterization and Analysis of S 6 Methoxychroman 3 Carboxylic Acid

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in the development of stereoselective syntheses and for ensuring the desired pharmacological profile of a chiral drug.

Advanced Chiral Chromatographic Techniques for Enantiopurity Assessment

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted method for determining the enantiomeric purity of chiral compounds, including carboxylic acids. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. sigmaaldrich.com

For carboxylic acids, CSPs based on cyclodextrins are particularly effective. sigmaaldrich.com The toroidal structure of cyclodextrins, with a hydrophobic interior and a hydrophilic exterior, allows for the formation of transient diastereomeric complexes with the enantiomers of the analyte. sigmaaldrich.com The stability of these complexes differs, leading to different retention times and enabling their separation. The choice of mobile phase, often a mixture of an organic modifier like methanol (B129727) and an acidic or basic additive, is critical for achieving optimal resolution. sigmaaldrich.com

While specific applications of chiral chromatography for the direct analysis of (S)-6-methoxychroman-3-carboxylic acid are not extensively detailed in the provided search results, the general principles of chiral HPLC are well-established for analogous chiral carboxylic acids. sigmaaldrich.comnih.gov Derivatization of the carboxylic acid with a chiral fluorescent labeling reagent can also be employed to enhance detection sensitivity and chromatographic resolution.

Spectroscopic Methods for Enantiomeric Purity (e.g., Circular Dichroism (CD) Spectroscopy)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers, being non-superimposable mirror images, exhibit opposite CD spectra. This property can be harnessed to determine the enantiomeric excess of a sample.

The association between an achiral host molecule and a chiral guest, such as a carboxylic acid, can induce a CD signal. nih.govnyu.edu For instance, the binding of enantiomeric carboxylate guests to an achiral copper(II) host can create enantiomeric complexes that produce distinct CD signals, the sign of which can be used to determine the absolute configuration of the guest. nih.gov Furthermore, the magnitude of the CD signal can be correlated with the enantiomeric excess. nih.govnyu.edu Calibration curves can be constructed by measuring the CD spectra of samples with known enantiomeric compositions, allowing for the determination of the ee of unknown samples with a high degree of accuracy. nih.gov This method offers a rapid and sensitive alternative to chromatographic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the determination of enantiomeric excess. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes. These complexes exhibit different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. semmelweis.hunih.gov

The effectiveness of a CSA depends on its ability to form distinct non-covalent interactions, such as hydrogen bonds and π-π stacking, with the enantiomers of the analyte. nih.govfrontiersin.orgrsc.org This leads to differences in the chemical shifts (Δδ) of specific protons in the enantiomers, which can be observed in the ¹H NMR spectrum. semmelweis.hufrontiersin.org The integration of the separated signals directly corresponds to the ratio of the enantiomers in the mixture, thus providing the enantiomeric excess. frontiersin.orgnih.gov

A variety of chiral solvating agents have been developed for the enantiodiscrimination of carboxylic acids, including those derived from α-amino acids and BINOL-based amino alcohols. semmelweis.hufrontiersin.org These agents have demonstrated excellent enantiodifferentiation properties for a range of carboxylic acids, providing well-resolved signals in the ¹H NMR spectrum. frontiersin.orgnih.gov

Table 1: Comparison of Chiral Solvating Agents for Carboxylic Acid Enantiodiscrimination

| Chiral Solvating Agent (CSA) | Analyte Type | Key Interactions | Typical Chemical Shift Difference (ΔΔδ) | Reference |

| α-(Nonafluoro-tert-butoxy)carboxylic acids | Racemic amines | Diastereomeric complex formation | 0.004–0.086 ppm | semmelweis.hu |

| BINOL-amino alcohol | Carboxylic acids, NSAIDs | Hydrogen bonding, π-stacking | Up to 0.641 ppm (320.5 Hz) | frontiersin.orgnih.gov |

| Diphenylprolinols | Carboxylic acids | Hydrogen bonding | Not specified | rsc.org |

Development of Non-Standard-Dependent Enantiomeric Excess Determination Methods

While chromatographic and spectroscopic methods using chiral selectors or solvating agents are highly effective, they often rely on the availability of pure enantiomeric standards for calibration. Research has focused on developing methods that can determine enantiomeric excess without the need for such standards.

One approach involves the use of exciton-coupled circular dichroism (ECCD). nih.gov By complexing a chiral analyte with a molecule containing two chromophores, the spatial arrangement of these chromophores can be dictated by the analyte's stereochemistry, leading to a characteristic CD signal. The sign and intensity of this signal can potentially provide information about the absolute configuration and enantiomeric excess without direct comparison to a standard.

Another strategy involves the use of mass spectrometry with chiral derivatizing agents (CDAs). nih.gov Derivatizing the enantiomers with a CDA creates diastereomers that can be separated and quantified by mass spectrometry. The development of new CDAs with improved ionization efficiency can enhance the sensitivity of this method. nih.gov

Computational Studies on Stereochemistry

Computational chemistry provides powerful tools to investigate the three-dimensional structure and energetics of molecules, offering insights that complement experimental findings.

Conformational Analysis and Energy Landscapes of the Chroman Ring System

Density Functional Theory (DFT) calculations are a common computational method used to explore the conformational landscape of chroman systems. mdpi.comnih.gov By calculating the energies of different conformations, it is possible to identify the most stable structures and understand the factors that influence the ring's geometry. For instance, the substitution pattern on the chroman ring can significantly impact its conformational preferences. nih.gov

For chiral 2-substituted chromanes, the helicity of the dihydropyran ring (P- or M-helicity) has been found to correlate with the sign of the specific optical rotation (SOR). mdpi.comnih.gov However, for 2-carboxyl chromanes, theoretical calculations of SOR can be challenging due to the fluctuating conformational distribution with different computational parameters. nih.gov Despite these challenges, computational studies provide valuable insights into the relationship between the three-dimensional structure of chroman derivatives and their chiroptical properties. mdpi.com

Table 2: Key Computational Findings on Chroman Stereochemistry

| Chroman Derivative Type | Key Finding | Computational Method | Reference |

| 2-Aliphatic Chromanes | P-helicity of the dihydropyran ring generally corresponds to a positive specific optical rotation (SOR). | DFT | mdpi.comnih.gov |

| 2-Aryl Chromanes | P-helicity of the dihydropyran ring tends to exhibit negative SORs. | DFT | nih.gov |

| 2-Carboxyl Chromanes | Experimental SORs are often small, and theoretical calculations are prone to error due to fluctuating conformational distributions. | DFT | nih.gov |

An in-depth examination of the chemical compound This compound reveals significant insights into its stereochemical nature and the sophisticated methods employed for its synthesis and analysis. This article delves into the specific stereochemical characteristics, the prediction of outcomes in its asymmetric synthesis, and the theoretical underpinnings of its optical properties.

2 Prediction of Stereochemical Outcomes in Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure compounds such as this compound is a cornerstone of modern medicinal and materials chemistry. Predicting and controlling the stereochemical outcome of a reaction is paramount. Asymmetric synthesis of chromane (B1220400) structures, including those with a carboxylic acid function at the C3 position, often relies on established methodologies that can be broadly categorized.

One of the most prevalent strategies for creating chiral chromanes involves the asymmetric hydrogenation of a precursor molecule, such as a chromone (B188151). nih.gov For instance, the asymmetric hydrogenation of 4-chromones can yield chiral flavanones, which are structurally related to the chromane core. nih.gov This transformation establishes the stereocenter that is critical for the compound's ultimate configuration.

Another key approach is through carbon-heteroatom bond formation, which can create the chiral center during the cyclization process to form the chromane ring. nih.gov These methods often employ a chiral catalyst or auxiliary to direct the stereochemical course of the reaction. Examples include intramolecular conjugate additions of 2'-hydroxychalcones or Mitsunobu inversions of β-hydroxyketones. nih.gov

More advanced techniques involve catalytic allylic functionalization, which can introduce chirality through C-H oxidation. dntb.gov.ua Additionally, cascade reactions, such as those involving carboxylic oxonium ylides, have been developed for the asymmetric synthesis of related lactone derivatives, showcasing the intricate control that can be achieved over stereoselectivity. nih.gov These reactions often utilize a combination of metal catalysts and chiral ligands to achieve high yields and enantioselectivity. nih.gov

The choice of synthetic route and the specific reagents and catalysts are critical in determining the stereochemical outcome. The table below outlines some general asymmetric methods applicable to the synthesis of chiral chromane derivatives.

| Asymmetric Synthesis Strategy | Key Transformation | Typical Precursor | Potential for Stereocontrol |

| Asymmetric Hydrogenation | Reduction of C=C double bond | Chromone-3-carboxylic acid derivative | High, dependent on chiral catalyst |

| Intramolecular Conjugate Addition | Cyclization via Michael addition | 2'-hydroxychalcone derivative | High, often organocatalyzed |

| Mitsunobu Reaction | Inversion of a stereocenter | Acyclic precursor with a hydroxyl group | High, dependent on stereochemistry of starting material |

| Catalytic Allylic C-H Oxidation | Introduction of an oxygen function | Pre-formed chromane ring | High, directed by chiral ligand |

| Cascade Reactions | Multiple bond formations in one pot | Ketoacids and diazoketones | Excellent, complex catalyst systems |

This table presents generalized strategies that can be adapted for the synthesis of this compound.

3 Theoretical Correlation of Stereochemistry with Optical Rotation

The relationship between the absolute configuration of a chiral molecule and its specific optical rotation is a complex phenomenon that can be elucidated through theoretical calculations. For chiral chromanes, quantum-chemical calculations, particularly using density functional theory (DFT), are powerful tools for correlating the stereochemistry with the observed optical rotation. nih.gov

The specific optical rotation is a physical property that is highly sensitive to the three-dimensional structure of the molecule. nih.gov For chromane derivatives, the conformation of the dihydropyran ring plays a significant role in determining the sign and magnitude of the optical rotation. nih.gov It has been observed that for many 2-substituted chromanes, the helicity of this ring (P for positive or M for negative) has a direct correlation with the sign of the specific optical rotation. nih.gov However, for 2-carboxyl chromanes, the experimental specific optical rotations are often small, making the predictions from theoretical calculations more challenging due to the influence of conformational flexibility. nih.gov

The process of theoretically predicting optical rotation involves several steps:

Conformational Analysis: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Calculation of Optical Rotation: Calculating the specific optical rotation for each conformer.

It is crucial to perform a thorough conformational analysis, as different conformers can have opposite optical rotations. mdpi.com The choice of computational parameters, including the functional, basis set, and solvation model, can also impact the accuracy of the prediction. mdpi.com

A general rule has been proposed to predict the sign of optical rotation based on the electronic properties of the substituents around the stereocenter, using parameters like the Hammett constant. researchgate.netnih.gov For a chiral center, arranging the substituents from most to least electron-withdrawing can predict whether the compound is dextrorotatory or levorotatory. researchgate.netnih.gov

The following table summarizes the key aspects of the theoretical correlation for chromane derivatives.

| Parameter | Influence on Optical Rotation | Computational Method | Key Consideration |

| Absolute Configuration (e.g., S) | Determines the sign of rotation | DFT, Ab initio methods | The fundamental property being correlated |

| Dihydropyran Ring Helicity | Major contributor to the sign and magnitude | Conformational Analysis | P-helicity often correlates with positive rotation in 2-aliphatic chromanes |

| Substituent Effects | Can influence electron distribution and conformation | Hammett Constants, DFT | Electron-withdrawing/donating properties can alter optical rotation |

| Solvent | Can affect conformational equilibrium and hydrogen bonding | Solvation Models (e.g., PCM) | The experimental conditions must be modeled accurately |

This table highlights the factors influencing the theoretical prediction of optical rotation for compounds like this compound.

Strategic Role As a Chiral Intermediate in Advanced Organic Synthesis

Application in Pharmaceutical Development and Medicinal Chemistry

The primary application of (S)-6-methoxychroman-3-carboxylic acid lies in its role as a starting material for the synthesis of novel therapeutic agents. Its rigid, chiral framework allows for the precise spatial orientation of pharmacophoric groups, which is crucial for selective interaction with biological targets.

This compound serves as a key precursor for the synthesis of various bioactive molecules. A notable example is its use in the creation of a series of amide-chroman derivatives. nih.gov Through standard amide coupling reactions, the carboxylic acid group can be readily functionalized with a diverse range of amines, leading to the generation of libraries of potential drug candidates. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.

A significant breakthrough in the application of this compound has been in the development of highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). nih.gov ROCK inhibitors are a promising class of drugs for various diseases, but isoform selectivity between the highly homologous ROCK1 and ROCK2 is a major challenge.

Researchers have synthesized a series of amide derivatives of this compound and evaluated their inhibitory activity against ROCK1 and ROCK2. nih.gov One of the most promising compounds, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated remarkable potency and selectivity. nih.gov This compound exhibited an IC₅₀ value of 3 nM for ROCK2 and a 22.7-fold selectivity over ROCK1. nih.gov Molecular docking studies have suggested that hydrophobic interactions are key to the high potency and that a lysine (B10760008) residue (Lys121 in ROCK2 vs. Lys105 in ROCK1) is crucial for the observed isoform selectivity. nih.gov

Table 1: Inhibitory Activity of this compound (4-pyridin-4-yl-phenyl)-amide

| Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) | Reference |

|---|---|---|---|

| ROCK1 | 68.1 | 22.7-fold | nih.gov |

| ROCK2 | 3.0 |

The chroman ring system of this compound is a versatile scaffold that can be further elaborated to create more complex pharmaceutical architectures. Its use in the synthesis of the aforementioned ROCK2 inhibitors is a prime example of its role as a foundational element for building novel drug-like molecules. nih.gov The ability to readily modify the amide portion, coupled with the fixed chirality of the chroman core, allows for the generation of a wide array of analogs for lead optimization in drug discovery programs.

Utility in Natural Product Total Synthesis

While the chiral nature and functional handles of this compound make it a theoretically attractive building block for the total synthesis of natural products containing a chroman motif, a comprehensive review of the scientific literature did not yield specific examples of its application in this area.

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Although this compound possesses a well-defined stereocenter, there is currently no published evidence of it being used as a chiral auxiliary to induce stereoselectivity in other chemical transformations. Its primary role remains that of a chiral building block.

Emerging Applications in Material Science (e.g., Polymers, Coatings)

The incorporation of chiral units into polymers and coatings can impart unique optical and mechanical properties. The rigid structure of the chroman ring and the presence of a reactive carboxylic acid group in this compound suggest its potential as a monomer or additive in material science. However, at present, there are no specific applications of this compound in the fields of polymers or coatings reported in the scientific literature.

Advanced Spectroscopic and Structural Elucidation of S 6 Methoxychroman 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of (S)-6-methoxychroman-3-carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid is highly deshielded and appears far downfield in the 10-12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxylic acid typically resonate in the 2.0-3.0 ppm range. libretexts.orglibretexts.org The protons on the chroman ring system and the methoxy (B1213986) group will have distinct chemical shifts influenced by their electronic surroundings. For instance, aromatic protons generally appear between 7.0 and 9.0 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is significantly deshielded, with its resonance typically appearing between 170 and 185 ppm. libretexts.orglibretexts.org This is less deshielded than the carbonyl carbons of aldehydes and ketones. libretexts.org Carbons in the aromatic ring of the chroman moiety generally resonate in the 125-150 ppm range. libretexts.org The carbon of the methoxy group will have a characteristic chemical shift, and the other aliphatic carbons of the chroman ring will appear at higher field strengths.

A detailed analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and integration values, allows for the complete assignment of the molecule's connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid | -OH | 10.0 - 12.0 |

| Carboxylic Acid | -C =O | 170 - 185 |

| Aromatic Ring | Ar-H | 7.0 - 9.0 |

| Aromatic Ring | Ar-C | 125 - 150 |

| Methoxy | -OCH ₃ | ~3.8 |

| Aliphatic | -C H-COOH | 2.0 - 3.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol . chemimpex.comscbt.com

Under mass spectrometric analysis, carboxylic acids can exhibit characteristic fragmentation patterns. youtube.com A weak molecular ion peak is often observed. youtube.com Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), resulting in a peak at M-17, and the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.orgmiamioh.edu The fragmentation of the chroman ring system will also produce a series of characteristic ions, providing further structural confirmation. For instance, cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation route for ethers. libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | chemimpex.comscbt.com |

| Molecular Weight | 208.21 g/mol | chemimpex.comscbt.com |

| Common Fragment | M-17 (-OH) | libretexts.orgmiamioh.edu |

| Common Fragment | M-45 (-COOH) | libretexts.org |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The infrared spectrum of a carboxylic acid is characterized by several distinct absorption bands. A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgorgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by factors such as dimerization and conjugation. orgchemboulder.com The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and O-H bending vibrations are also observed. orgchemboulder.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The carbonyl (C=O) frequency in carboxylic acids is often observed at a lower wavenumber (around 1670 cm⁻¹) due to polymerization, while a band around 1720 cm⁻¹ can be attributed to the unassociated monomer. ias.ac.in The aromatic ring vibrations will also give rise to characteristic Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (broad) | |

| Carboxylic Acid | C=O stretch | 1760-1690 (strong) | ~1670 (polymer), ~1720 (monomer) |

| Carboxylic Acid | C-O stretch | 1320-1210 | |

| Aromatic Ring | C=C stretch | ~1600, ~1475 |

Electronic Spectroscopy (UV-Vis) and Circular Dichroism (CD) for Chiroptical Properties

Electronic spectroscopy and circular dichroism provide insights into the electronic transitions and the stereochemistry of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene (B151609) ring within the chroman structure. Aromatic compounds typically exhibit absorption bands in the ultraviolet region. researchgate.net Carboxylic acids themselves, without further conjugation, absorb at around 210 nm, which may be of limited use. libretexts.org The presence of the methoxy group and the chroman ring system will influence the exact position and intensity of the absorption maxima.

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it will exhibit a circular dichroism spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules. The CD spectrum provides information about the absolute configuration of the stereocenter at the C3 position. researchgate.net The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center.

X-ray Crystallography for Absolute Configuration Determination (on the compound or its derivatives/analogs)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or a suitable crystalline derivative, the precise arrangement of all atoms in the crystal lattice can be determined. wikipedia.org

This technique provides unambiguous proof of the (S)-configuration at the C3 stereocenter by establishing the spatial relationship of the substituents around this chiral carbon. wikipedia.orgnih.gov The resulting crystallographic data includes bond lengths, bond angles, and torsional angles, offering a complete and highly accurate picture of the molecule's conformation in the solid state. wikipedia.org While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and certainty for confirming the absolute stereochemistry. wikipedia.org

Theoretical and Mechanistic Investigations of S 6 Methoxychroman 3 Carboxylic Acid and Its Reactions

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, especially those utilizing Density Functional Theory (DFT), have provided fundamental insights into the molecular properties of chroman-based compounds. These methods are crucial for understanding the electronic structure and reactivity of molecules like (S)-6-methoxychroman-3-carboxylic acid.

The electronic characteristics of chroman derivatives are often investigated using DFT. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO-LUMO energy gap is a critical parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap implies a higher reactivity.

Table 1: Key Concepts in QM/DFT Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| DFT | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. | Used to calculate optimized geometry, vibrational frequencies, and electronic properties. nih.gov |

| HOMO | The highest energy molecular orbital containing electrons. It acts as an electron donor. | Influences the molecule's ability to donate electrons in reactions. |

| LUMO | The lowest energy molecular orbital that is empty. It acts as an electron acceptor. | Influences the molecule's ability to accept electrons in reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| NBO Analysis | A method to study intramolecular and intermolecular bonding and interaction among bonds. | Reveals charge delocalization and the stability of the molecular structure. nih.gov |

Understanding the reaction mechanisms involving this compound is crucial for its synthesis and for predicting its behavior in biological systems. Computational methods can be employed to model reaction pathways and identify transition states. For instance, in the synthesis of related compounds, computational studies have been used to predict the regioselectivity of reactions. nih.gov

The reactions of carboxylic acids, such as Fischer esterification or amide formation, proceed through specific mechanisms that can be computationally modeled. libretexts.org These models can determine the energy barriers of reaction pathways, providing insights into reaction rates and the stability of intermediates. For example, the hydrolysis of carboxylic esters has been studied using a combination of quantum and classical dynamics to determine rate constants and kinetic isotope effects. nih.gov While direct transition state analysis for reactions of this compound is not detailed in the provided search results, the established methodologies for similar compounds are directly applicable.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time. researchgate.netnih.govcapes.gov.br They provide a detailed picture of conformational changes and the influence of the surrounding environment, such as solvent molecules.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as a derivative of this compound, interacts with a protein target.

Derivatives of this compound have been identified as potent and selective inhibitors of ROCK2, an enzyme implicated in various diseases. nih.gov Molecular docking studies have been crucial in understanding the binding of these inhibitors to ROCK1 and ROCK2, which share high similarity in their kinase domains. nih.govnih.gov

Docking simulations have shown that hydrophobic interactions are key to the high potency and isoform selectivity of these compounds. nih.gov Specifically, the analysis of binding free energies has suggested that the interaction with residue Lys121 in ROCK2 is a critical determinant of selectivity over ROCK1, where the corresponding residue is Lys105. nih.gov This detailed characterization of the binding site allows for the rational design of more selective inhibitors.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.netuni-bonn.de Computational modeling plays a vital role in elucidating these relationships. By creating and testing virtual modifications to a lead compound, researchers can predict which changes are likely to improve potency and selectivity.

For chroman-based ROCK2 inhibitors, computational models have been used to develop 3D-QSAR (Quantitative Structure-Activity Relationship) models. nih.gov These models correlate the three-dimensional properties of the molecules with their inhibitory activity. The insights gained from such models guide the synthesis of new derivatives with improved properties. For example, studies on related chroman derivatives have shown how different substituents on the phenyl ring can dramatically affect the inhibitory activity against nuclear factor-kappaB. nih.gov This highlights the power of combining synthesis and computational modeling to explore SAR.

Table 2: Summary of Computational Studies on this compound Derivatives and Related Compounds

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Investigating binding of an amide derivative to ROCK1 and ROCK2. | Hydrophobic interactions are key for potency and selectivity. Lys121 in ROCK2 is a critical residue for selectivity. | nih.gov |

| 3D-QSAR | Developing models to predict ROCK1/ROCK2 inhibitory activity. | Reliable models were created to predict the activity of new molecules. | nih.gov |

| DFT | Analyzing electronic structure of chromone-3-carboxylic acid. | Provided insights into HOMO-LUMO gap and electron delocalization. | nih.gov |

| MD Simulations | Comparing conformational sampling in explicit vs. implicit solvents. | Implicit solvent models can significantly speed up conformational sampling. | nih.gov |

Charge Analysis and Global Reactivity Descriptor Analysis

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. For this compound, while specific computational studies on its charge distribution and global reactivity are not extensively available in the public literature, the principles and utility of these analyses can be understood by examining studies on analogous structures, such as chromone-3-carboxylic acid. nih.gov These theoretical methods, primarily based on Density Functional Theory (DFT), offer deep insights into the molecule's behavior in chemical reactions.

Charge Analysis

Charge analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are employed to determine the partial atomic charges on each atom within a molecule. wikipedia.org This information is crucial for understanding a molecule's electrostatic potential, dipole moment, and the nature of its chemical bonds. The distribution of charges indicates the electron-rich (nucleophilic) and electron-deficient (electrophilic) centers, which are the likely sites for chemical attack.

In a typical analysis, the oxygen atoms of the carboxylic acid and the methoxy (B1213986) group are expected to carry negative charges due to their high electronegativity, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon of the carboxylic acid and the carbon atoms attached to the oxygen atoms would exhibit positive charges, marking them as electrophilic centers. chemrxiv.org

For instance, in a computational study of the related chromone-3-carboxylic acid, Mulliken and NBO charge analyses were performed to understand its electronic structure. nih.gov While the exact values for this compound would differ due to structural variations (the saturated chroman ring versus the unsaturated chromone (B188151) ring), the general trends in charge distribution are expected to be similar.

Global Reactivity Descriptors

The key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO), it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO), it represents the energy released when a molecule accepts an electron.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / 2η.

To illustrate the application of these descriptors, the following table presents the calculated global reactivity descriptors for chromone-3-carboxylic acid from a DFT study. nih.gov It is important to note that these values serve as an example of the data obtained from such an analysis.

| Parameter | Symbol | Formula | Value (eV) for Chromone-3-carboxylic acid nih.gov |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.35 |

| LUMO Energy | ELUMO | - | -2.77 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.58 |

| Ionization Potential | I | -EHOMO | 7.35 |

| Electron Affinity | A | -ELUMO | 2.77 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 5.06 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.06 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.29 |

| Chemical Softness | S | 1 / 2η | 0.218 |

| Electrophilicity Index | ω | μ² / 2η | 5.59 |

The analysis of these descriptors for this compound would provide a comprehensive understanding of its reactivity profile, guiding the prediction of its behavior in various chemical reactions and interactions. For example, the HOMO and LUMO energy levels and their distribution across the molecule would indicate the most probable sites for nucleophilic and electrophilic attacks, respectively.

Future Research Directions and Translational Perspectives for S 6 Methoxychroman 3 Carboxylic Acid

Development of More Sustainable and Cost-Effective Synthetic Routes

The advancement of (S)-6-methoxychroman-3-carboxylic acid from a laboratory curiosity to an industrially relevant intermediate hinges on the development of sustainable and economically viable synthetic pathways. Current research efforts are focused on several key areas to improve the efficiency and environmental footprint of its production.

One promising approach involves the use of greener catalysts and reaction media. For instance, employing agro-waste as a natural source for catalysts in the synthesis of related chromene structures represents a move towards more environmentally friendly protocols. researchgate.net The use of water extract of lemon fruit shell ash (WELFSA) as a catalyst in one-pot condensation reactions to form 2-amino-4H-chromenes highlights the potential for bio-based catalysts. researchgate.net Microwave-assisted reactions have also been shown to accelerate reaction rates and improve yields for chromene synthesis, reducing energy consumption and solvent use. researchgate.net

Furthermore, streamlining synthetic sequences through one-pot reactions is a critical strategy. Synthesizing N-substituted phenylamides of 6-hydroxy-7-methoxychroman-2-carboxylic acid in a one-pot procedure demonstrates good yields and environmental friendliness. researchgate.net The development of synthetic processes that utilize readily available starting materials and shorten the number of steps is also crucial for industrial applicability, as demonstrated in the synthesis of related heterocyclic carboxylic acids. google.com Future work will likely focus on adapting these principles to the specific synthesis of this compound, aiming for a process that minimizes waste, avoids hazardous reagents, and is scalable for large-scale production.

Exploration of Novel Chiral Derivatization Strategies for Enhanced Bioactivity or Specific Applications

The core structure of this compound serves as an excellent scaffold for chemical modification to generate novel derivatives with enhanced biological activity or tailored properties for specific applications. Chiral derivatization, where the carboxylic acid or other parts of the molecule are modified while retaining the crucial (S)-chirality, is a key strategy.

Derivatization of the carboxylic acid moiety is a common approach. For example, the synthesis of a series of amide-chroman derivatives from the parent acid led to the discovery of potent and isoform-selective ROCK2 inhibitors. nih.gov Specifically, the (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide derivative showed exceptional potency. nih.gov This highlights how modification of the carboxylic acid group can lead to highly active pharmaceutical compounds. Similarly, the esterification of coumarin-3-carboxylic acid with various alcohols has been used to create new derivatives. mdpi.com

Another strategy involves the use of chiral derivatizing agents (CDAs) to not only create new molecules but also to facilitate their analysis. nih.gov While often used for analytical separation, this principle can be extended to create derivatives with improved physicochemical properties, such as membrane permeability or metabolic stability, which are critical for drug development. nih.gov The synthesis of hybrid coumarin (B35378) derivatives from ethyl 8-methoxycoumarin-3-carboxylate has also yielded compounds with promising anti-cancer activity. mdpi.com Future research will undoubtedly explore a wide range of functionalizations of the this compound scaffold to probe new biological targets and develop novel materials.

Computational Design and Rational Optimization of Novel Chiral Catalysts and Auxiliaries

The efficient synthesis of enantiomerically pure this compound relies on effective asymmetric catalysis. Computational chemistry is becoming an indispensable tool for the rational design and optimization of chiral catalysts and auxiliaries, moving beyond traditional trial-and-error methods. youtube.com

Computational approaches, such as Density Functional Theory (DFT), can provide molecular-level insights into catalyst-substrate interactions, helping to understand the origins of enantioselectivity. nih.gov For instance, computational modeling of a chiral metal-organic framework (MOF) catalyst used for asymmetric transfer hydrogenation revealed that the MOF acts as both a macroligand and a supramolecular scaffold to enhance enantioselectivity. nih.gov Such studies allow for the prediction of the favored enantiomeric product, which is in full agreement with experimental results. nih.gov This predictive power can significantly accelerate the development of new, more efficient catalysts.

The design of chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction, can also be enhanced through computational methods. While pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric synthesis, computational tools can help in designing new auxiliaries with improved stereocontrol, especially for the formation of challenging quaternary carbon centers. nih.gov Future efforts will likely integrate machine learning and artificial intelligence to screen vast virtual libraries of potential catalysts and auxiliaries, identifying the most promising candidates for experimental validation. youtube.com

Expansion into New Therapeutic Areas through its Role as a Versatile Intermediate

The utility of this compound as a versatile intermediate opens doors to a wide array of therapeutic applications. Its rigid, chiral structure is a desirable feature in many biologically active molecules.

A prime example of its potential is in the development of kinase inhibitors. The derivatization of this compound into an amide has yielded a highly potent and selective inhibitor of ROCK2, a kinase implicated in various diseases. nih.gov This demonstrates that the chroman scaffold can be a key element in designing drugs for new therapeutic targets.

The broader class of chromane (B1220400) and coumarin derivatives has shown a wide range of biological activities, suggesting further therapeutic avenues. For example, various chroman derivatives have been investigated for their antioxidant properties. researchgate.netnih.gov Additionally, novel coumarin derivatives synthesized from related starting materials have exhibited significant anti-breast cancer activity. mdpi.com Given that this compound is a key building block for such structures, its use as an intermediate could be pivotal in developing new treatments for cancer, inflammatory diseases, and neurodegenerative disorders where oxidative stress is a contributing factor. The ability to generate diverse libraries of compounds from this single intermediate makes it a valuable tool in drug discovery campaigns.

Integration with High-Throughput Screening (HTS) for Accelerated Asymmetric Catalysis Discovery

The discovery of optimal catalysts and reaction conditions for the synthesis of enantiomerically pure compounds like this compound can be a time-consuming process. High-throughput screening (HTS) offers a powerful solution by enabling the rapid evaluation of large numbers of catalysts and reaction parameters. nih.gov

Modern HTS platforms can screen thousands of asymmetric reactions per day. nih.gov These systems often employ techniques like electrospray ionization mass spectrometry to quickly determine the enantioselectivity of a reaction. nih.gov A complete workflow for HTS can map the chemical space of an asymmetric catalytic reaction, considering multiple variables such as the catalyst, substrate, and other reaction components. nih.gov

Various analytical techniques are amenable to HTS in catalysis, including infrared thermography, scanning mass spectrometry, and circular dichroism. mpg.de The integration of automated robotic systems with these analytical methods allows for the systematic evaluation of catalyst libraries, significantly accelerating the discovery of new and improved asymmetric transformations. youtube.com For the synthesis of this compound, HTS can be employed to screen libraries of chiral ligands for a known catalytic system or to optimize reaction conditions such as solvent, temperature, and pressure. This approach will undoubtedly lead to the faster development of more efficient and selective synthetic routes.

Q & A

Q. What methodologies are recommended for studying the compound’s antioxidant or anti-inflammatory mechanisms?

- Use DPPH/ABTS assays for antioxidant activity and ELISA (e.g., TNF-α, IL-6) for anti-inflammatory effects. Combine with RNA-seq or Western blotting to identify downstream pathways (e.g., NF-κB, Nrf2) .

Methodological Resources

- Data Analysis : Use tools like GraphPad Prism for dose-response curves and PyMOL for structural visualization.

- Instrumentation : Prioritize UPLC-QTOF for metabolomic studies and cryo-EM for target complex imaging .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and ensure IRB approval for human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.